molecular formula C11H13N B092758 1-isopropyl-1H-indole CAS No. 16885-99-7

1-isopropyl-1H-indole

Cat. No. B092758
Key on ui cas rn: 16885-99-7
M. Wt: 159.23 g/mol
InChI Key: JDFIJVJKRTZYCK-UHFFFAOYSA-N
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Patent
US08114894B2

Procedure details

The title compound was prepared according to general procedure A described in Scheme 1. A solution of indole (5 g, 43 mmol) in DMF (60 mL) at to 0° C. was treated with NaH (60% in mineral oil, 3.4 g, 86 mmol) in 4 portions providing a slurry that was gradually warmed to RT over a 30 min period. Isopropyl iodide (1.1 g, 64 mmol) was added to the reaction mixture at RT and the mixture was stirred for 14 h. The reaction mixture was then treated with H2O (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extracts were washed with sat. NaHCO3 (1×50 mL), H2O (1×50 mL) and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the crude material was purified on silica gel (Biotage, 0-10% EtOAc/Hexanes, 30 min.) to provide N-isopropylindole as a colorless oil (2.9 g, 43% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[CH:12](I)([CH3:14])[CH3:13].O>CN(C=O)C>[CH:12]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
3.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
providing a slurry that
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with sat. NaHCO3 (1×50 mL), H2O (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified on silica gel (Biotage, 0-10% EtOAc/Hexanes, 30 min.)
Duration
30 min

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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